REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH2:8][CH2:9][N:10]([C:16]1[O:17][C:18]2[CH:24]=[CH:23][C:22]([Cl:25])=[CH:21][C:19]=2[N:20]=1)[CH2:11][CH2:12][C:13](=[O:15])[CH3:14])(C)(C)C.CS(O)(=O)=O>C1COCC1>[NH2:7][CH2:8][CH2:9][N:10]([C:16]1[O:17][C:18]2[CH:24]=[CH:23][C:22]([Cl:25])=[CH:21][C:19]=2[N:20]=1)[CH2:11][CH2:12][C:13](=[O:15])[CH3:14]
|
Name
|
|
Quantity
|
15.04 kg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCCN(CCC(C)=O)C=1OC2=C(N1)C=C(C=C2)Cl)=O
|
Name
|
|
Quantity
|
7.57 kg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
3.78 kg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
150.4 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining an internal temperature below 25° C
|
Type
|
TEMPERATURE
|
Details
|
The batch was heated to 60° C.
|
Type
|
CUSTOM
|
Details
|
allowed to age overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
ADDITION
|
Details
|
was added via a diaphragm pump
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
WAIT
|
Details
|
was continued for a further 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
led to the product oiling out during the course of the reaction
|
Type
|
CUSTOM
|
Details
|
to form which
|
Type
|
CUSTOM
|
Details
|
the crystallization
|
Type
|
CUSTOM
|
Details
|
during the remainder of the reaction after the final equivalent of MSA
|
Type
|
ADDITION
|
Details
|
had been added
|
Type
|
CUSTOM
|
Details
|
After 2 h HPLC confirmed complete consumption of the starting material
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The batch was cooled to 20° C.
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
WASH
|
Details
|
the cake was washed with THF (20 L)
|
Type
|
CUSTOM
|
Details
|
The resultant solid was dried in a vacuum oven (T=60° C.) for 36 h
|
Duration
|
36 h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NCCN(CCC(C)=O)C=1OC2=C(N1)C=C(C=C2)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 36.7 mol | |
AMOUNT: MASS | 17.4 kg | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |